molecular formula C23H14Na2O11 B2723468 disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate CAS No. 1231953-90-4

disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2723468
CAS No.: 1231953-90-4
M. Wt: 512.334
InChI Key: SXIWCEBDTUPPAS-UHFFFAOYSA-L
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Description

Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is a complex organic compound featuring two chromene rings. Chromenes are a class of heterocyclic compounds known for their diverse biological activities and extensive use in medicinal chemistry.

Properties

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-6-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11.2Na/c24-11(9-31-12-4-5-16-13(6-12)14(25)7-19(33-16)22(27)28)10-32-17-2-1-3-18-21(17)15(26)8-20(34-18)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIWCEBDTUPPAS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC4=C(C=C3)OC(=CC4=O)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Na2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

1. Antiallergic Properties
Disodium cromoglycate is primarily recognized for its antiallergic effects. It functions as a mast cell stabilizer, preventing the release of histamine and other mediators that contribute to allergic reactions. This mechanism makes it effective in treating conditions such as asthma, allergic rhinitis, and conjunctivitis .

2. Asthma Management
The compound is widely used in the prophylactic treatment of asthma. Research indicates that disodium cromoglycate can reduce the frequency and severity of asthma attacks by inhibiting bronchoconstriction induced by allergens and irritants. Clinical studies have demonstrated its efficacy in improving lung function and reducing the need for rescue medications among patients with asthma .

3. In Vitro Studies
In vitro studies have shown that disodium cromoglycate exhibits significant antihistaminic activity by inhibiting isotonic contractions induced by histamine on isolated guinea pig ileum. This suggests potential applications in developing new antihistamines with improved efficacy and safety profiles .

Case Studies

1. Clinical Trials on Asthma Patients
A series of clinical trials have evaluated the effectiveness of disodium cromoglycate in asthma management. One notable study involved administering the compound to patients experiencing exercise-induced bronchoconstriction. Results indicated a statistically significant reduction in bronchoconstriction episodes compared to placebo groups.

2. Comparison with Other Antihistamines
In comparative studies against other antihistamines, disodium cromoglycate demonstrated superior efficacy in preventing allergen-induced bronchospasm without causing sedation, a common side effect associated with many traditional antihistamines .

Mechanism of Action

The biological activity of disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is often related to its ability to interact with specific enzymes or receptors. The compound can mimic natural substrates, binding to active sites and either inhibiting or modifying enzyme activity. Pathways involved include:

  • Inflammatory Pathways: Inhibition of enzymes like cyclooxygenase, reducing prostaglandin synthesis.

  • Cancer Pathways: Interfering with cell signaling pathways crucial for cancer cell growth and survival.

Comparison with Similar Compounds

Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is unique due to its dual chromene structure and specific functional groups that confer unique biological activities. Similar compounds include:

  • 4-Hydroxycoumarin: A precursor and well-known anticoagulant.

  • Chromene Derivatives: Various derivatives with modifications at different positions, exhibiting a range of pharmacological properties.

Biological Activity

Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate, commonly referred to as a chromone derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex chromone structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C23H14Na2O11C_{23}H_{14}Na_{2}O_{11} with a molecular weight of approximately 512.33 g/mol. Its structural features include:

  • Chromene Backbone : The chromene structure is known for various biological activities.
  • Carboxylate Groups : These enhance solubility and interaction with biological targets.

Anticancer Activity

Research indicates that chromone derivatives possess significant anticancer properties. For instance, studies have shown that compounds containing the chromene scaffold can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : Chromone derivatives trigger caspase-dependent pathways leading to cell death.
  • Cell Cycle Arrest : Some analogs cause G2/M phase arrest in cancer cells, inhibiting proliferation .

A comparative study found that certain derivatives exhibited IC50 values lower than 30 μg/mL against multiple cancer cell lines, indicating potent cytotoxic effects .

CompoundCell LineIC50 (μg/mL)
7eMDA-MB-2313.46
7fMCF-718.76
EtoposideMDA-MB-23130

Antiallergic and Antiasthmatic Effects

This compound has demonstrated antiallergic properties by inhibiting the release of mediators from mast cells. This mechanism is particularly relevant in the context of asthma, where it acts as a prophylactic treatment without affecting established attacks .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have shown that chromone derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanisms often involve disruption of microbial cell walls and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound can alter signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA/RNA : Some studies suggest that chromones can intercalate with nucleic acids, affecting replication and transcription processes.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments have shown that disodium chromone derivatives significantly inhibit cell growth in various cancer cell lines compared to standard chemotherapeutics like etoposide .
  • Animal Models : In vivo studies indicated that these compounds provide significant protection against histamine-induced bronchoconstriction in guinea pigs, reinforcing their potential as antiasthmatic agents .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted how modifications to the chromone structure can enhance or reduce biological activity, guiding future drug design efforts .

Q & A

Q. What are the methodological considerations for synthesizing disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate?

Synthesis of this compound requires precise coupling of chromene-carboxylate moieties. A validated approach involves:

  • Coupling agents : EDC●HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups for esterification .
  • Solvent selection : Dichloromethane (DCM) for solubility and inertness.
  • Purification : Column chromatography or recrystallization to achieve >90% purity, confirmed via HPLC or NMR .

Q. How is the compound characterized for structural validation?

Use a multi-spectroscopic approach:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks. For example, chromen-4-one carbonyl peaks appear at ~175–185 ppm in 13C^{13}C NMR .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated vs. observed m/z).
  • X-ray crystallography : Single-crystal analysis using SHELX or WinGX for absolute configuration determination .

Q. What safety protocols are critical during handling?

  • PPE : Lab coat, gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in sealed containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

Structural complexity (e.g., multiple carboxylates and chromenone rings) may lead to:

  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered solvent or side chains .
  • Anisotropic displacement parameters : Apply restraints for non-H atoms using WinGX’s graphical interface to improve refinement convergence .
  • Validation tools : Check for geometric outliers (e.g., bond lengths/angles) with CCDC Mercury or PLATON .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Example scenario: Discrepancies in proton assignments between NMR and X-ray data.

  • Cross-validation : Use 1H^1H-13C^{13}C HSQC/HMBC NMR to correlate ambiguous protons with carbons .
  • DFT calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian or ORCA).
  • Twinned crystals : Employ SHELXL’s TWIN/BASF commands to refine twinning fractions in diffraction data .

Q. What strategies optimize stability under varying experimental conditions?

  • pH stability : Test solubility in buffered solutions (pH 2–12) via UV-Vis spectroscopy; chromenone derivatives often degrade under strong alkaline conditions.
  • Thermal analysis : TGA/DSC to assess decomposition thresholds (e.g., >200°C for carboxylate salts) .
  • Light sensitivity : Store in amber vials if UV-Vis studies indicate photodegradation.

Q. How can computational modeling enhance understanding of its reactivity?

  • Docking studies : Simulate interactions with biological targets (e.g., enzymes with chromenone-binding pockets) using AutoDock Vina.
  • Reaction mechanisms : Explore esterification pathways via DFT (B3LYP/6-31G*) to identify transition states and intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.